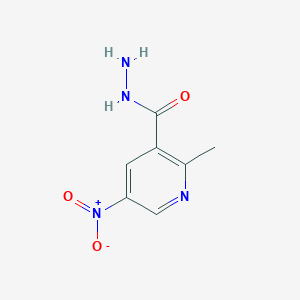

2-Methyl-5-nitronicotinohydrazide

Description

2-Methyl-5-nitronicotinohydrazide (CAS 330439-22-0) is a pyridine derivative with the molecular formula C₇H₈N₄O₃ and a molecular weight of 196.16 g/mol . It is classified as a laboratory chemical and intermediate in chemical manufacturing. Its structure comprises a pyridine ring substituted with a nitro group at position 5, a methyl group at position 2, and a hydrazide functional group at the carboxyl position.

Properties

IUPAC Name |

2-methyl-5-nitropyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-4-6(7(12)10-8)2-5(3-9-4)11(13)14/h2-3H,8H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEZANJUZZKJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389285 | |

| Record name | 2-METHYL-5-NITRONICOTINOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330439-22-0 | |

| Record name | 2-METHYL-5-NITRONICOTINOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitronicotinohydrazide typically involves the nitration of 2-methyl-5-nicotinohydrazide. One common method includes the use of nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids . The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitronicotinohydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and hydrazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-5-nitronicotinohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitronicotinohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Key Hazards :

- Acute oral toxicity (Category 4, H302)

- Skin irritation (Category 2, H315)

- Eye irritation (Category 2A, H319)

- Respiratory tract irritation (H335) .

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The biological activity, reactivity, and applications of 2-methyl-5-nitronicotinohydrazide are influenced by its functional groups. Below is a comparison with key analogues:

Impact of Functional Group Substitutions

- Hydrazide vs. Nitrile: The hydrazide group in this compound facilitates chelation and hydrogen bonding, which are absent in the nitrile analogue. This difference makes the parent compound more suitable for metal-organic frameworks (MOFs) or antitubercular agents .

- Amino vs. Hydrazide: Methyl 2-amino-5-nitronicotinate exhibits enhanced solubility in polar solvents due to the amino group, whereas the hydrazide derivative may show stronger interactions with biological targets like enzymes or receptors .

Biological Activity

2-Methyl-5-nitronicotinohydrazide is a nitro-containing compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of Nitro Compounds

Nitro compounds, characterized by the presence of the nitro group (-NO₂), are known for their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The nitro group plays a crucial role in the pharmacological properties of these compounds by participating in redox reactions that can lead to cellular toxicity and subsequent cell death in microorganisms and cancer cells alike .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. This compound has been shown to be effective against various bacterial strains, including Helicobacter pylori and Mycobacterium tuberculosis, which are notorious for developing resistance to conventional antibiotics. The mechanism of action involves the reduction of the nitro group within the bacterial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| H. pylori | 0.78 μM | |

| M. tuberculosis | 3.0 μM | |

| Staphylococcus aureus | 1.5 μM |

Antitumor Activity

The antitumor potential of this compound has also been investigated. Research indicates that this compound can induce apoptosis in cancer cells through oxidative stress mechanisms triggered by the nitro group. This property positions it as a promising candidate for further development as an anticancer agent .

Case Study: In Vitro Analysis

In a recent in vitro study, human cancer cell lines were treated with varying concentrations of this compound. The results showed a dose-dependent increase in apoptosis markers, suggesting that this compound could effectively inhibit tumor growth by inducing programmed cell death .

The biological activity of this compound primarily stems from its ability to generate reactive oxygen species (ROS) upon reduction within target cells. These ROS can lead to oxidative damage to nucleic acids, proteins, and lipids, ultimately resulting in cell death. Additionally, the presence of the nitro group enhances the compound's ability to interact with various biomolecules, increasing its efficacy as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.